(S)-1-Benzyl-5-carboxy-2-pyrrolidinone
Description
Table 1: Key Structural Descriptors
Stereochemical Configuration Analysis
The (S) designation in the compound’s name arises from the chiral center at carbon 2 of the pyrrolidine ring. This configuration is determined by the Cahn-Ingold-Prelog priority rules :
- Priority 1 : Carboxylic acid group (-COOH, highest atomic number).
- Priority 2 : Pyrrolidinone ring (due to the carbonyl oxygen).
- Priority 3 : Benzyl-substituted nitrogen.
- Priority 4 : Hydrogen atom.
The spatial arrangement of these groups results in an S-configuration , as evidenced by the [C@@H] stereodescriptor in the SMILES string. This chirality is critical for the compound’s interactions in enantioselective synthesis or biological systems, though such applications fall outside this structural analysis.
Comparative Structural Analysis with Pyrrolidinone Derivatives
The structural uniqueness of (S)-1-benzyl-5-carboxy-2-pyrrolidinone becomes apparent when compared to simpler pyrrolidinone derivatives:
Table 2: Structural Comparison of Pyrrolidinone Derivatives
Key distinctions include:
- Benzyl Group : Introduces aromaticity and steric bulk, altering solubility and reactivity compared to alkyl-substituted derivatives like N-methyl-2-pyrrolidone.
- Carboxylic Acid : Enhances hydrogen-bonding capacity and acidity (predicted pKa ≈ 3.54), enabling salt formation or coordination chemistry unavailable in non-carboxylated analogs.
- Stereochemistry : The (S)-configuration differentiates it from racemic or (R)-forms, which may exhibit divergent physicochemical properties.
These structural features position the compound as a specialized intermediate in organic synthesis, particularly for chiral auxiliaries or peptidomimetics.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHLVDJRXGVGOM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with 1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9), another pyrrolidinone derivative, to highlight substituent-driven differences .
Key Observations:
Molecular Weight and Lipophilicity: The benzyl group in the target compound increases its molecular weight by ~64 g/mol compared to the methyl analog.
Stereochemical Complexity : The (S)-configuration introduces chirality, making the compound suitable for asymmetric synthesis, whereas the methyl analog lacks stereochemical diversity.
Carboxylic Acid Positioning : The 5-carboxy group in the target compound vs. the 3-carboxy group in the analog may influence hydrogen-bonding patterns and acidity (pKa differences), affecting solubility and reactivity .
Physicochemical and Functional Differences
Solubility and Reactivity:
- Benzyl Group Impact: The aromatic benzyl group in this compound likely reduces water solubility compared to the methyl-substituted analog, which has a simpler aliphatic chain. This difference could dictate their applications in aqueous vs. organic reaction conditions.
- Carboxylic Acid Reactivity: Both compounds contain carboxylic acid groups, but the position on the ring alters electronic effects. The 5-carboxy group in the target compound may exhibit stronger electron-withdrawing effects on the pyrrolidinone ring, influencing nucleophilic substitution reactions .
Q & A
Q. What are the optimal synthetic routes for (S)-1-Benzyl-5-carboxy-2-pyrrolidinone, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a modified Curtius rearrangement or coupling of benzyl-protected pyrrolidinone intermediates with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling) can yield the target compound. Enantiomeric purity is ensured via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Intermediate purification by recrystallization in solvents like ethyl acetate/hexane (1:3) minimizes racemization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR (CDCl₃): Look for pyrrolidinone ring protons (δ 2.5–3.5 ppm, multiplet) and benzyl aromatic protons (δ 7.2–7.4 ppm). The carboxylic acid proton may appear as a broad singlet (δ ~12 ppm) if unesterified.
- ¹³C NMR : Carboxylic carbon (δ ~175 ppm) and carbonyl of pyrrolidinone (δ ~210 ppm).
- Mass Spectrometry : Exact mass = 219.1008 g/mol (ESI-MS, [M+H]⁺), with fragmentation patterns indicating loss of CO₂ (Δm/z = -44) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic O-H stretch).
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxylic acid group. Use anhydrous solvents (e.g., THF, DMF) for reactions. Personal protective equipment (PPE) including nitrile gloves, lab coat, and fume hood use is mandatory due to potential respiratory irritation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., orexin receptors, as seen in pyrrolidine-based antagonists) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the carboxylic acid group, influencing nucleophilic reactivity.
- QSAR Models : Corporate substituent effects (e.g., benzyl vs. substituted benzyl groups) to predict logP and bioavailability .
Q. What strategies resolve contradictions in reported synthetic yields or analytical data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., temperature, catalyst loading) across independent labs. For example, discrepancies in coupling reactions may arise from trace moisture; use molecular sieves in anhydrous DMF.
- Meta-Analysis : Cross-reference NMR data with published spectra in databases like SDBS or PubChem to identify misassignments .
- Collaborative Platforms : Share raw data via open-access repositories (e.g., Zenodo) to enable peer validation, aligning with FAIR data principles .
Q. How does stereochemistry influence the compound’s biological or catalytic activity?
- Methodological Answer :
- Enantiomer Comparison : Synthesize both (S) and (R) enantiomers and test in bioassays (e.g., enzyme inhibition). For example, (S)-configurations in pyrrolidinones often enhance binding affinity to chiral receptors .
- X-ray Crystallography : Resolve crystal structures of the compound bound to target proteins (e.g., proteases) to identify stereospecific hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
